molecular formula C8H3F5O3 B8064311 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid

2,6-Difluoro-4-(trifluoromethoxy)benzoic acid

Cat. No. B8064311
M. Wt: 242.10 g/mol
InChI Key: WWVTTWPGSPGACX-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H3F5O3 and its molecular weight is 242.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid involves the introduction of fluorine atoms onto a benzoic acid derivative. The trifluoromethoxy group is then added to the molecule using a suitable reagent.

Starting Materials
4-bromo-2,6-difluorobenzoic acid, trifluoromethanol, base (e.g. potassium carbonate), solvent (e.g. dimethylformamide)

Reaction
Step 1: 4-bromo-2,6-difluorobenzoic acid is treated with a base and a suitable fluorinating agent (e.g. Selectfluor) to introduce the fluorine atoms onto the molecule., Step 2: The resulting intermediate is then reacted with trifluoromethanol in the presence of a base and a suitable solvent (e.g. dimethylformamide) to introduce the trifluoromethoxy group onto the molecule., Step 3: The product is then purified using standard techniques (e.g. recrystallization) to obtain 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid.

properties

IUPAC Name

2,6-difluoro-4-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVTTWPGSPGACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(trifluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.